

A Predictive Spectroscopic and Synthetic Guide to 1-Phenylpyrimidin-2(1H)-one

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Compound of Interest

Compound Name: 1-Phenylpyrimidin-2(1H)-one

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Disclaimer: Direct experimental spectroscopic data for **1-Phenylpyrimidin-2(1H)-one** is not readily available in the public domain. This guide provides a predictive analysis based on the known spectroscopic properties of structurally similar compounds, including N-substituted pyrimidinones and other phenyl-substituted heterocycles. The information herein is intended to serve as a reference for expected spectral characteristics and a potential synthetic methodology.

I. Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **1-Phenylpyrimidin-2(1H)-one**. These predictions are derived from the analysis of related compounds and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Notes
~8.6 - 8.8	Doublet of doublets	H-6	Expected to be the most downfield pyrimidine proton due to the influence of the adjacent nitrogen and carbonyl group.
~7.4 - 7.6	Multiplet	Phenyl protons (H-2', H-3', H-4', H-5', H-6')	The phenyl group protons will likely appear as a complex multiplet.
~6.4 - 6.6	Doublet of doublets	H-4	Influenced by the adjacent nitrogen and deshielded by the phenyl ring.
~6.2 - 6.4	Triplet	H-5	Expected to be the most upfield of the pyrimidine protons.

Solvent: CDCl₃ or DMSO-d₆. Instrument Frequency: 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment	Notes
~160 - 165	C=O (C-2)	The carbonyl carbon is expected to be significantly downfield.
~150 - 155	C-6	deshielded by the adjacent nitrogen and carbonyl group.
~140 - 145	C-4	Deshielded by the adjacent nitrogen.
~138 - 140	Phenyl C-1'	The ipso-carbon of the phenyl ring.
~128 - 130	Phenyl C-2', C-6'	Expected to be the most upfield of the pyrimidine ring carbons.
~126 - 128	Phenyl C-4'	
~124 - 126	Phenyl C-3', C-5'	
~110 - 115	C-5	

Solvent: CDCl_3 or DMSO-d_6 . Instrument Frequency: 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3100 - 3000	Medium	C-H stretching (aromatic)
~1650 - 1690	Strong	C=O stretching (amide)
~1580 - 1620	Medium-Strong	C=C and C=N stretching (pyrimidine and phenyl rings)
~1450 - 1500	Medium	C=C stretching (aromatic)
~750 - 770 and ~690 - 710	Strong	C-H out-of-plane bending (monosubstituted benzene)

Sample State: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation	Notes
172	$[M]^+$	Molecular ion peak.
144	$[M - CO]^+$	Loss of carbon monoxide is a common fragmentation for pyrimidinones. [1]
115	$[M - HCN - CO]^+$	Subsequent loss of hydrogen cyanide.
77	$[C_6H_5]^+$	Phenyl cation, indicative of the phenyl substituent.

Ionization Method: Electron Impact (EI).

II. Experimental Protocols: A General Synthetic Approach

While a specific protocol for **1-Phenylpyrimidin-2(1H)-one** is not available, a general and efficient one-pot synthesis for N-substituted pyrimidin-2(1H)-ones can be adapted from the literature.[\[2\]](#)[\[3\]](#)[\[4\]](#) The following represents a plausible methodology.

Reaction Scheme:

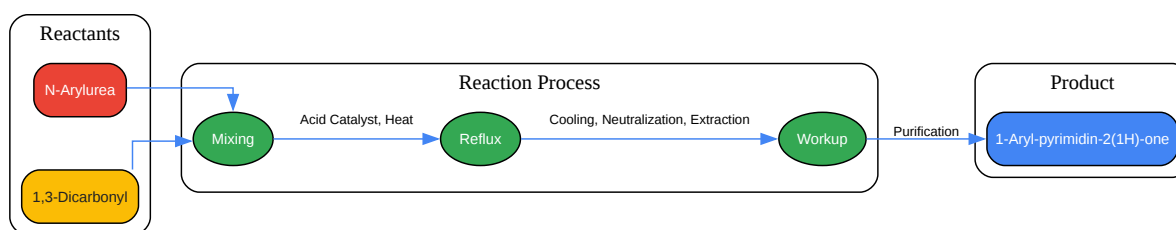
A one-pot reaction involving a β -ketoester, urea, and an aldehyde, commonly known as the Biginelli reaction, is a well-established method for synthesizing dihydropyrimidinones. Subsequent oxidation would yield the desired pyrimidinone. A more direct approach for N-1 substitution involves the cyclocondensation of a suitable three-carbon synthon with N-phenylurea.

General Procedure:

- **Reactant Preparation:** To a solution of N-phenylurea (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a 1,3-dicarbonyl compound or its equivalent (e.g., malondialdehyde or a derivative) (1.1 eq).
- **Catalysis:** An acid catalyst, such as hydrochloric acid or a Lewis acid, is typically added to the reaction mixture.
- **Reaction Conditions:** The mixture is heated to reflux for several hours (typically 4-24 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure **1-Phenylpyrimidin-2(1H)-one**.

III. Visualizations

Diagram 1: General Synthesis Workflow for 1-Aryl-Pyrimidin-2(1H)-ones



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Caption: General one-pot synthesis of 1-Aryl-pyrimidin-2(1H)-ones.

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